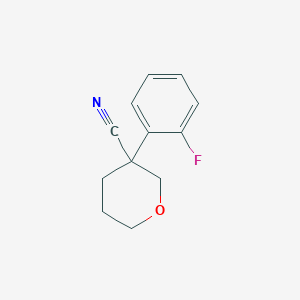
3-(2-Fluorophenyl)oxane-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)oxane-3-carbonitrile is an organic compound with the molecular formula C₁₂H₁₂FNO and a molecular weight of 205.23 g/mol . It is characterized by the presence of a fluorophenyl group attached to an oxane ring, which is further substituted with a carbonitrile group. This compound is primarily used for research purposes and has various applications in scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)oxane-3-carbonitrile typically involves the reaction of 2-fluorobenzaldehyde with a suitable oxane precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide. The resulting intermediate is then treated with a cyanide source, such as sodium cyanide, to introduce the carbonitrile group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluorophenyl)oxane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxane derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or amines in polar solvents.
Major Products Formed
Oxidation: Oxane derivatives with additional oxygen functionalities.
Reduction: Amino-oxane derivatives.
Substitution: Substituted oxane derivatives with various functional groups.
Applications De Recherche Scientifique
3-(2-Fluorophenyl)oxane-3-carbonitrile is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Fluorophenyl)oxane-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the carbonitrile group can form hydrogen bonds or coordinate with metal ions. These interactions modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chlorophenyl)oxane-3-carbonitrile
- 3-(2-Bromophenyl)oxane-3-carbonitrile
- 3-(2-Methylphenyl)oxane-3-carbonitrile
Uniqueness
3-(2-Fluorophenyl)oxane-3-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C12H12FNO |
|---|---|
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)oxane-3-carbonitrile |
InChI |
InChI=1S/C12H12FNO/c13-11-5-2-1-4-10(11)12(8-14)6-3-7-15-9-12/h1-2,4-5H,3,6-7,9H2 |
Clé InChI |
QIJMJWIVMMDMIR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)(C#N)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



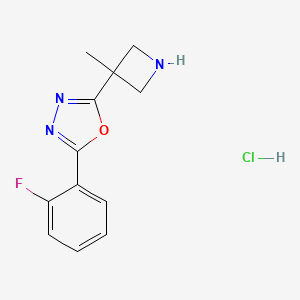

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B13237585.png)
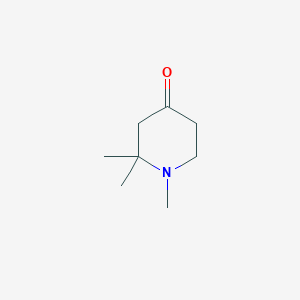
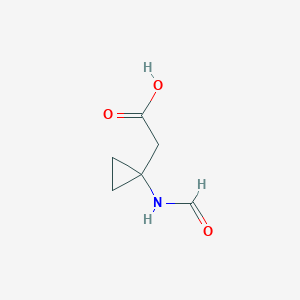


![1-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13237619.png)


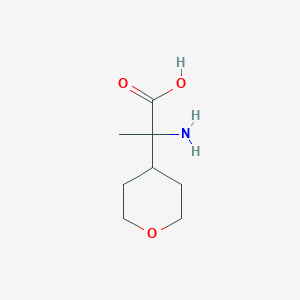
![1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide](/img/structure/B13237648.png)

